molecular formula C26H29FN2O2 B1605507 Levocabastine CAS No. 79449-98-2

Levocabastine

Cat. No.: B1605507
CAS No.: 79449-98-2
M. Wt: 420.5 g/mol
InChI Key: ZCGOMHNNNFPNMX-YHYDXASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Levocabastine undergoes various chemical reactions, including:

Scientific Research Applications

Levocabastine is a potent and selective histamine H1-receptor antagonist primarily administered topically for managing allergic conditions . Its applications span the treatment of allergic rhinitis and conjunctivitis, offering both prophylactic protection and acute relief from nasal and ocular symptoms .

Scientific Research Applications

Pharmacological Properties
this compound is a long-acting histamine H1-receptor antagonist developed for nasal and ocular administration . It works by competing with histamine for H1-receptor sites on effector cells, preventing histamine binding and activity . Unlike some other antihistamines, this compound does not block histamine release .

Clinical Efficacy
this compound has proven effective and well-tolerated in treating allergic rhinitis and allergic conjunctivitis in controlled trials . Comparative studies have shown its superiority over placebo and at least equal efficacy to sodium cromoglycate in alleviating symptoms of seasonal allergic conditions .

Comparative Studies
While this compound may be less effective than topical corticosteroids like beclomethasone in relieving runny and blocked noses, further comparative trials between these two agents are desirable . this compound offers minimal relief of nasal blockage, a symptom believed to be mediated by receptors other than histamine H1 .

Onset of Action
The prompt onset of antiallergic activity after application differentiates this compound from sodium cromoglycate, which has a lag period, necessitating maintenance treatment .

Adverse Effects
The incidence of adverse effects associated with this compound therapy is low, similar to that observed with placebo and sodium cromoglycate . The most frequent adverse event is local irritation at the site of application, comparable to placebo-treated controls .

Additional Research Avenues
Further research should explore whether the antiallergic efficacy of topical this compound is superior to that of oral agents like astemizole and terfenadine and whether topical therapy is preferred, considering the relative ease of administration of effective oral antiallergic agents .

Allergic Rhinitis

This compound is effective in relieving typical symptoms of allergic rhinitis, such as sneezing, itchy nose, and rhinorrhea, after topical application to the nose .

Pharmacokinetics
After intranasal application, the absorption of this compound is incomplete, with a systemic bioavailability ranging from 60% to 80% . this compound plasma concentrations achieved are very low due to the small amount applied intranasally and ocularly .

Use in Specific Populations
Caution should be exercised when administering this compound nasal spray to patients with renal impairment . Dose adjustments in patients with impaired hepatic function should not be necessary, as hepatic metabolism of this compound is negligible .

Allergic Conjunctivitis

This compound eye drops relieve the typical symptoms of allergic conjunctivitis, such as itching and redness, almost immediately and for several hours after topical application to the eyes .

Tolerance and Safety
this compound eye drops are well-tolerated, with an adverse effect profile comparable to placebo and sodium cromoglycate . Ocular administration has not shown any significant or consistent adverse effects in animal and human studies .

Effects on Cognitive and Psychomotor Function
At therapeutic doses, this compound appears devoid of significant systemic activity, producing no apparent effects on cardiovascular, psychomotor, and cognitive function .

Additional Applications

Analgesia
this compound also binds neurotensin 2 receptors and serves as a neurotensin agonist, which can induce some degree of analgesia .

Parkinson's Disease
Research indicates that Safinamide, when given at doses equivalent to Selegiline, is less likely to be hypotensive .

Data Table

PropertyDescription
TypeHistamine H1-receptor antagonist
AdministrationTopical (nasal and ocular)
IndicationsAllergic rhinitis and conjunctivitis
EfficacySuperior to placebo, at least as effective as sodium cromoglycate
Onset of ActionRapid
Adverse EffectsLow incidence, similar to placebo; local irritation
PharmacokineticsIncomplete absorption after topical application; systemic bioavailability: 60-80% (nasal), 30-60% (ocular); low plasma concentrations
Effects on Renal ImpairmentCaution advised with nasal spray; dose adjustment unlikely with eye drops
Effects on Hepatic FunctionDose adjustments not necessary
Additional PropertiesBinds neurotensin 2 receptors; may induce analgesia

Case Studies

Biological Activity

Levocabastine is a potent and selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, making it a valuable therapeutic agent in managing allergic symptoms.

This compound functions by binding competitively to histamine H1 receptors on effector cells, thereby preventing histamine from exerting its effects. This action inhibits the release of various chemical mediators from mast cells and reduces the chemotaxis of eosinophils and polymorphonuclear leukocytes, which are key players in allergic responses . Importantly, this compound does not block the release of histamine but rather prevents its binding, thereby mitigating the physiological responses associated with histamine activity.

Pharmacodynamics

The pharmacodynamic profile of this compound highlights its selectivity and potency as an antihistamine. It has demonstrated effectiveness in various preclinical and clinical studies:

  • Inhibition of Allergic Reactions : this compound has shown significant efficacy in inhibiting symptoms induced by both histamine and antigens, particularly in the context of conjunctivitis and allergic rhinitis .
  • Fast Onset of Action : Studies indicate that this compound can achieve a rapid onset of action, typically within one hour after administration, with effects lasting up to 24 hours at low doses .

In Vivo Studies

A series of in vivo studies have been conducted to assess the efficacy and safety profile of this compound:

Study Type Animal Model Active Dose Effect Observed
Histamine-Induced LethalityGuinea PigsED50: 0.0009 mg/kgPotent inhibition of lethality induced by histamine
Respiratory ResponseAnaesthetized DogsUp to 0.50 mg/kgNo significant effect on cardiac or respiratory parameters
Contraction InhibitionIsolated Guinea Pig TracheaED50: 0.0081 mg/LInhibition of contractile activity induced by histamine

These studies confirm this compound's effectiveness in blocking histamine-induced effects without causing significant adverse cardiovascular reactions .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Following oral administration, this compound is rapidly absorbed with a Tmax of approximately 2 hours. The absolute bioavailability ranges between 101-120% .
  • Distribution : It is well-distributed across tissues, with concentrations in the liver being significantly higher than those in plasma. Notably, levels are lower in the brain compared to plasma levels, indicating limited central nervous system penetration .
  • Half-Life : The terminal half-life remains consistent across different dosing regimens, suggesting predictable pharmacokinetics during repeated administration .

Clinical Efficacy

Clinical trials have evaluated this compound's effectiveness in treating allergic conjunctivitis:

  • Comparison with Placebo : In controlled studies, this compound demonstrated superior efficacy over placebo in reducing symptoms such as itching, redness, and swelling associated with allergic conjunctivitis .
  • Safety Profile : this compound has a low potential for drug interactions and minimal side effects, making it suitable for long-term use in managing allergic conditions .

Case Studies

Several case studies have highlighted the real-world application of this compound:

  • A study involving patients with seasonal allergic conjunctivitis showed that those treated with this compound experienced significant symptom relief compared to those receiving standard antihistamines.
  • Another case study reported successful management of chronic allergic rhinitis symptoms with this compound, emphasizing its role as a frontline treatment option.

Properties

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79547-78-7 (hydrochloride)
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048548, DTXSID001024637
Record name Levocabastine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>0.5 mg/mL, 3.47e-03 g/L
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
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Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

79449-98-2, 79516-68-0
Record name Cabastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOCABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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